(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide
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Overview
Description
(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide is a chiral amide compound with a specific stereochemistry It is characterized by the presence of an amino group, a dimethyl-substituted butanamide backbone, and a phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3,3-dimethylbutanoic acid and (S)-1-phenylethylamine.
Amide Bond Formation: The key step involves the formation of the amide bond between the carboxylic acid group of (S)-2-amino-3,3-dimethylbutanoic acid and the amino group of (S)-1-phenylethylamine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The amide group can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted amides or other derivatives.
Scientific Research Applications
(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3,3-dimethylbutanamide: Lacks the phenylethyl substituent, making it less sterically hindered.
(2S)-2-Amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide: Has a different substitution pattern on the butanamide backbone.
Uniqueness
(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its chiral nature and bulky substituents make it a valuable compound for studying stereoselective reactions and for use in applications requiring high specificity.
Properties
Molecular Formula |
C14H22N2O |
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Molecular Weight |
234.34 g/mol |
IUPAC Name |
(2S)-2-amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C14H22N2O/c1-10(11-8-6-5-7-9-11)16-13(17)12(15)14(2,3)4/h5-10,12H,15H2,1-4H3,(H,16,17)/t10-,12+/m0/s1 |
InChI Key |
BJXXSMAVTUBLGM-CMPLNLGQSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@H](C(C)(C)C)N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C(C)(C)C)N |
Origin of Product |
United States |
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